trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Overview
Description
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: is a chemical compound with the molecular formula C12H23ClN2O2 . It is a derivative of cyclopenta[c]pyrrole, characterized by the presence of an amino group and a tert-butoxycarbonyl (boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: The starting material undergoes a cyclization reaction to form the cyclopenta[c]pyrrole ring structure.
Amination: An amino group is introduced into the ring structure through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
Chemistry: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding .
Medicine: Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the boc group provides steric protection. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- trans-5-Amino-2-boc-hexahydro-cyclopenta[b]pyrrole
- trans-5-Amino-2-boc-hexahydro-cyclopenta[d]pyrrole
- trans-5-Amino-2-boc-hexahydro-cyclopenta[e]pyrrole
Comparison: While these compounds share a similar core structure, the position of the amino and boc groups can significantly influence their chemical reactivity and biological activity. trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is unique due to its specific ring structure and the spatial arrangement of its functional groups, which can result in distinct interactions with biological targets and different synthetic applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
DPYIUHWPQGIBSS-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)N |
Origin of Product |
United States |
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